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molecular formula C7H4F2N2 B171853 4-Amino-3,5-difluorobenzonitrile CAS No. 110301-23-0

4-Amino-3,5-difluorobenzonitrile

Cat. No. B171853
M. Wt: 154.12 g/mol
InChI Key: KVHGANXAAWNSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05030382

Procedure details

132 g of 4-bromo-2,6-difluoroaniline, 70 g of copper (I) cyanide and 444 ml of N-methylpyrrolidone were mixed in a flask and refluxed for 3 hours. The reaction solution was poured into a solution including 266 g of iron (III) chloride, 85 ml of concentrated hydrochloric acid and 315 ml of water. The solution was extracted with chloroform and washed with water and an aqueous 10% solution of potassium hydroxide. The chloroform was distilled off. The residue was distillated under a reduced pressure (bp: 90°-110° C./4 mmHg) and recrystallized from a solvent mixture of hexane and chloroform, to yield 56 g of 4-cyano-2,6-difluoroaniline.
Quantity
132 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
444 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step Two
Quantity
266 g
Type
catalyst
Reaction Step Three
Name
Quantity
315 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[C:7]([F:9])[C:5]([NH2:6])=[C:4]([F:10])[CH:3]=1.[Cu][C:12]#[N:13].CN1CCCC1=O.Cl>[Fe](Cl)(Cl)Cl.O>[C:12]([C:2]1[CH:8]=[C:7]([F:9])[C:5]([NH2:6])=[C:4]([F:10])[CH:3]=1)#[N:13]

Inputs

Step One
Name
Quantity
132 g
Type
reactant
Smiles
BrC1=CC(=C(N)C(=C1)F)F
Name
copper (I) cyanide
Quantity
70 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
444 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
85 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
266 g
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl
Step Four
Name
Quantity
315 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
The reaction solution was poured into a solution
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with chloroform
WASH
Type
WASH
Details
washed with water
DISTILLATION
Type
DISTILLATION
Details
The chloroform was distilled off
CUSTOM
Type
CUSTOM
Details
recrystallized from a solvent mixture of hexane and chloroform

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC(=C(N)C(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 56 g
YIELD: CALCULATEDPERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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